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Compound Name: NP213

Cat. No.: B1679984

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the novel antifungal agent NP213, focusing on
its cross-resistance profile with existing antifungal drugs. NP213, a synthetic cyclic peptide,
demonstrates a uniqgue mechanism of action that suggests a low probability of cross-resistance
with current antifungal classes, offering a promising alternative for the treatment of recalcitrant
fungal infections, particularly onychomycosis.

Executive Summary

NP213 is a fungicidal peptide that acts by rapidly disrupting the fungal cell membrane.[1] In
vitro studies have shown that NP213 has a low propensity for inducing resistance in target
dermatophytes, a significant advantage over some existing agents like terbinafine, where
resistance has been observed to develop.[2] While direct comparative Minimum Inhibitory
Concentration (MIC) data of NP213 against a broad panel of resistant fungal strains is not
extensively published, the available information indicates its efficacy against dermatophytes
that are challenging to treat with current therapies. Standard antifungal susceptibility testing
(AST) methods may not fully capture the clinical efficacy of NP213, as it is designed to be
highly active in the nail environment.[2]

Data Presentation

Due to the limited availability of specific cross-resistance data in publicly accessible literature,
the following table summarizes the general in vitro activity of NP213 against dermatophytes as

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1679984?utm_src=pdf-interest
https://www.benchchem.com/product/b1679984?utm_src=pdf-body
https://www.benchchem.com/product/b1679984?utm_src=pdf-body
https://www.benchchem.com/product/b1679984?utm_src=pdf-body
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2020.01593/full
https://www.benchchem.com/product/b1679984?utm_src=pdf-body
https://journals.asm.org/doi/10.1128/aac.02117-18
https://www.benchchem.com/product/b1679984?utm_src=pdf-body
https://www.benchchem.com/product/b1679984?utm_src=pdf-body
https://journals.asm.org/doi/10.1128/aac.02117-18
https://www.benchchem.com/product/b1679984?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679984?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

reported in a key study. It is important to note that these values were obtained using a standard
broth microdilution method, which may not be fully representative of the agent's activity in the
nail.[2]

Antifungal Agent Organism MIC Range (mglL) MFC Range (mgI/L)

NP213 Dermatophytes <100 - 4,000 500 - 4,000

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration Data sourced
from a study assessing a broad range of dermatophytes.[2]

A separate in vitro study demonstrated that NP213 was able to eradicate various strains of
Trichophyton rubrum from infected nails, unlike comparator agents ciclopirox and amorolfine.[3]
Furthermore, there was no evidence of resistance development to NP213 over 20 passages in
vitro, whereas resistance to terbinafine was noted under the same conditions.[2]

Mechanism of Action

NP213's primary mechanism of action is the permeabilization and disruption of the fungal
cytoplasmic membrane.[1] This direct, physical mode of action differs significantly from that of
other major antifungal classes, which target specific enzymes or cellular pathways.

e Azoles (e.g., fluconazole, itraconazole): Inhibit the enzyme lanosterol 14a-demethylase,
which is crucial for ergosterol biosynthesis, a key component of the fungal cell membrane.

» Allylamines (e.g., terbinafine): Inhibit squalene epoxidase, another enzyme in the ergosterol
biosynthesis pathway.[4]

» Echinocandins (e.g., caspofungin): Inhibit the synthesis of -(1,3)-glucan, an essential
component of the fungal cell wall.

The non-specific, membrane-disrupting action of NP213 makes the development of resistance
through target site mutation less likely compared to enzyme-inhibiting antifungals.

Visualizations
NP213 Mechanism of Action
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NP213 Action
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Caption: Mechanism of action of NP213 leading to fungal cell death.

Experimental Workflow: In Vitro Resistance Induction
Study

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b1679984?utm_src=pdf-body-img
https://www.benchchem.com/product/b1679984?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679984?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Resistance Induction Protocol

Start: Isolate
Dermatophyte Strain

Subculture in presence of
sub-lethal concentrations of
NP213 or Terbinafine

/ Repeat for 20 Passages/

Determine MIC at
regular intervals

Compare MIC values
over passages

Result for NP213:

No significant change in MIC

Result for Terbinafine:
Increase in MIC observed

Click to download full resolution via product page

Caption: Workflow for assessing the potential of resistance development.
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Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution)

Methodology: Antifungal susceptibility testing for NP213 and comparator agents is performed
following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document
M38-A2 for filamentous fungi.

Inoculum Preparation: Fungal isolates are grown on a suitable medium, such as potato
dextrose agar, to encourage sporulation. A suspension of conidia is prepared in sterile saline
or RPMI 1640 medium and adjusted to a standardized concentration (e.g., 0.4 x 10 to 5 x
10”4 CFU/mL).

Drug Dilution: A serial two-fold dilution of each antifungal agent is prepared in 96-well
microtiter plates containing RPMI 1640 medium.

Incubation: The standardized fungal inoculum is added to each well, and the plates are
incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 4-7 days).

Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal
agent that causes a significant inhibition of fungal growth (typically 280% or 100% depending
on the drug) compared to the drug-free control well.

In Vitro Resistance Induction Study

Methodology: A serial passage experiment is conducted to assess the potential for
resistance development.

Procedure: Fungal isolates are cultured in a liquid medium containing sub-lethal
concentrations (e.g., 0.5x MIC) of the test antifungal agent (NP213 or a comparator).

Serial Passage: Following incubation, an aliquot of the fungal culture is transferred to a fresh
medium containing the same concentration of the antifungal agent. This process is repeated
for a defined number of passages (e.g., 20).

MIC Monitoring: The MIC of the fungal population is determined at regular intervals
throughout the passaging experiment to monitor for any changes in susceptibility. An
increase in the MIC over time suggests the development of resistance.
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Conclusion

NP213 presents a promising new approach to antifungal therapy, particularly for topical
applications such as onychomycosis. Its distinct mechanism of action, centered on the physical
disruption of the fungal cell membrane, minimizes the likelihood of cross-resistance with
existing antifungal agents that target specific metabolic pathways. The lack of induced
resistance in in vitro studies further supports its potential as a durable and effective treatment
option. Further research providing direct comparative data against resistant strains will be
invaluable in fully elucidating its clinical advantages.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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